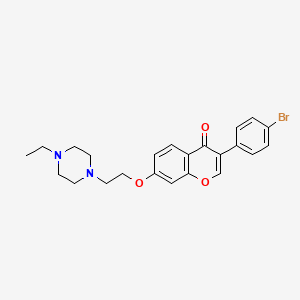

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Description

This compound belongs to the chromen-4-one family, characterized by a benzopyran-4-one core. Key structural features include:

- Position 3: A 4-bromophenyl group, enhancing lipophilicity and influencing π-π stacking interactions.

- Position 7: A 2-(4-ethylpiperazin-1-yl)ethoxy side chain, contributing to solubility and receptor binding via the piperazine moiety. The ethyl group on the piperazine differentiates it from analogs with methyl, hydroxyethyl, or acetyl substituents. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., alkylation of hydroxylated chromenones with piperazine derivatives) .

Properties

IUPAC Name |

3-(4-bromophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O3/c1-2-25-9-11-26(12-10-25)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)27)17-3-5-18(24)6-4-17/h3-8,15-16H,2,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIMUSNBRBSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Bromination: Introduction of a bromine atom to the phenyl ring.

Formation of Chromen-4-one Core: This step involves the cyclization of appropriate intermediates to form the chromen-4-one core structure.

Ethylpiperazine Substitution:

Final Coupling: The final step involves coupling the ethylpiperazine-substituted intermediate with the chromen-4-one core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, bromophenol hybrids have been synthesized and tested against several human cancer cell lines, demonstrating their potential as anticancer agents . The incorporation of the 4-bromophenyl moiety is crucial as it enhances the interaction with biological targets, potentially leading to increased efficacy.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research shows that derivatives of chromenone can modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases . The 4-ethylpiperazin-1-yl substituent may enhance solubility and bioavailability, further improving therapeutic outcomes.

Neuroprotective Effects

Compounds similar to 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have been investigated for neuroprotective effects. Studies suggest that they may reduce neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to cross the blood-brain barrier due to the piperazine ring structure is a significant advantage.

Crystal Structure Analysis

Single-crystal X-ray diffraction studies have provided insights into the molecular geometry and interactions of this compound. The compound crystallizes in a triclinic system, revealing distinct bond lengths and angles that suggest a stable configuration conducive to biological activity . The E configuration of the double bond between the chromenone and bromophenyl groups plays a role in its reactivity and interaction with target biomolecules.

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations at Position 7

Substituent Variations at Position 3

Enzymatic Inhibition Profiles

Physicochemical Data

Structural Insights from Crystallography

- Chromenone Core Planarity: The 4-bromophenyl group at position 3 induces near-perpendicular orientation relative to the chromenone plane, as seen in related bromophenyl derivatives (e.g., ) .

- Piperazine Conformation : Ethylpiperazine adopts a chair conformation, optimizing interactions with hydrophobic pockets in enzyme active sites (cf. piperidine in G1 ).

Biological Activity

3-(4-bromophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4H-chromen-4-one, often referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in the fields of pharmacology and drug design.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a bromophenyl group and an ethoxy-piperazine moiety. The presence of the bromine atom is expected to enhance lipophilicity and may influence the compound's interaction with biological targets. Key properties include:

- Molecular Formula : C19H24BrN2O3

- Molecular Weight : 404.31 g/mol

- CAS Number : 904006-74-2

1. Inhibition of Enzymes

Research indicates that coumarin derivatives, including this compound, can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Tacrine Derivative | 3.48 | TBD |

Studies have shown that modifications in the structure can lead to varying degrees of inhibition against these enzymes, suggesting that further optimization could enhance efficacy .

2. Antioxidant Activity

The antioxidant potential of coumarin derivatives is notable, as they can scavenge free radicals and reduce oxidative stress. This activity is crucial for neuroprotective effects, particularly in neurodegenerative diseases.

| Compound | Total Antioxidant Capacity (Trolox Equivalent) |

|---|---|

| This compound | TBD |

Preliminary data suggest that this compound may exhibit significant antioxidant properties, contributing to its overall biological activity .

3. Cytotoxicity Studies

Cytotoxicity assays against various cancer cell lines, such as MCF-7 (breast cancer), have been conducted to evaluate the potential anticancer effects of this compound.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| Hek293 | TBD |

These studies are essential for determining the therapeutic index and safety profile of the compound .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound towards various biological targets. The results indicate favorable interactions with key residues in AChE and BuChE, suggesting that structural modifications could enhance binding affinity and selectivity.

Case Studies and Research Findings

- Coumarin-Donepezil Hybrid Derivatives : A study explored the synthesis of hybrid compounds combining coumarin with donepezil, demonstrating improved AChE inhibition compared to standard treatments .

- Multi-targeted Approaches : Research has shown that multi-targeted ligands can be developed from coumarin derivatives to address complex diseases like Alzheimer's by simultaneously inhibiting multiple pathways involved in neurodegeneration .

Q & A

Q. Basic

- X-ray crystallography : Resolves the compound’s stereochemistry, dihedral angles between aromatic rings (e.g., bromophenyl vs. chromenone planes), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the crystal lattice) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, while 2D techniques (COSY, NOESY) validate spatial arrangements of the ethylpiperazine side chain .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

How can computational modeling predict the compound’s interaction with biological targets?

Q. Advanced

- Molecular docking : Screen against kinases or GPCRs (common targets for piperazine-containing compounds) using software like AutoDock or Schrödinger. Focus on hydrogen bonds between the ethoxy-piperazine chain and active-site residues .

- QSAR analysis : Correlate substituent effects (e.g., bromophenyl vs. methoxyphenyl) with bioactivity data from analogs (e.g., 3-styrylchromones in ) to optimize potency .

- ADMET prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted studies .

What strategies resolve contradictions in pharmacological data across cell lines?

Q. Advanced

- Isogenic cell lines : Use genetically identical lines to isolate compound-specific effects from genetic variability .

- Dose-response normalization : Apply Hill equation modeling to account for differences in IC₅₀ values due to cell viability assay protocols (e.g., MTT vs. ATP-based assays) .

- Pathway profiling : RNA sequencing or phosphoproteomics identifies off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies .

How to design in vivo studies to assess bioavailability and toxicity?

Q. Advanced

- Pharmacokinetic (PK) parameters : Use a split-plot design (as in ) with staggered dosing in rodent models to measure Cₘₐₓ, t₁/₂, and AUC .

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) post-administration. Histopathology of major organs identifies tissue-specific toxicity .

- Metabolite profiling : LC-MS/MS detects phase I/II metabolites (e.g., piperazine N-oxidation or chromenone glucuronidation) to predict drug-drug interactions .

What experimental controls are critical for SAR studies of this compound?

Q. Advanced

- Negative controls : Include analogs lacking the bromophenyl or ethylpiperazine groups to isolate their contributions to activity .

- Positive controls : Compare to known kinase inhibitors (e.g., imatinib for tyrosine kinases) to benchmark potency .

- Solvent controls : Account for DMSO effects on cell viability, especially at high concentrations (>0.1%) .

How to evaluate environmental stability and degradation pathways?

Q. Advanced

- Hydrolysis studies : Incubate the compound at varying pH levels (1–13) and analyze degradation products via HPLC-MS to identify labile bonds (e.g., ester or ether linkages) .

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and quantify photodegradation rates using LC-UV .

- Microbial biodegradation : Soil microcosm assays assess persistence under aerobic/anaerobic conditions, with GC-MS tracking CO₂/CH₄ evolution .

What crystallographic parameters indicate conformational flexibility in this compound?

Q. Advanced

- Puckering parameters : For the chromenone ring, calculate Cremer-Pople parameters (e.g., envelope conformations with C14 deviations) .

- Torsion angles : Analyze the ethoxy linker (C–O–C–N) to determine rotational freedom; angles >30° suggest flexibility .

- Thermal ellipsoids : High displacement parameters (B-factors) in X-ray data indicate dynamic regions (e.g., ethylpiperazine side chain) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.